molecular formula C11H14F2O B12967208 1-(tert-Butyl)-2-(difluoromethoxy)benzene

1-(tert-Butyl)-2-(difluoromethoxy)benzene

Cat. No.: B12967208
M. Wt: 200.22 g/mol
InChI Key: MMRCSHBBLSRJMI-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-(difluoromethoxy)benzene is an organic compound characterized by the presence of a tert-butyl group and a difluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(tert-Butyl)-2-(difluoromethoxy)benzene typically involves the introduction of the tert-butyl and difluoromethoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with tert-butyl chloride and a difluoromethoxy reagent under specific conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(tert-Butyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide, lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butyl)-2-(difluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-(difluoromethoxy)benzene involves its interaction with molecular targets through its tert-butyl and difluoromethoxy groups. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1-(tert-Butyl)-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:

  • 1-(tert-Butyl)-3-(difluoromethoxy)benzene
  • 1-(tert-Butyl)-4-(difluoromethoxy)benzene
  • 1-(tert-Butyl)-2-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in the position or nature of the substituents on the benzene ring.

Properties

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

1-tert-butyl-2-(difluoromethoxy)benzene

InChI

InChI=1S/C11H14F2O/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7,10H,1-3H3

InChI Key

MMRCSHBBLSRJMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC(F)F

Origin of Product

United States

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